Pomalidomide-PEG3-azide
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Overview
Description
Pomalidomide-PEG3-azide is a compound that combines pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-azide typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of reactions involving the activation of the carboxyl group on pomalidomide and subsequent coupling with the PEG linker.
Introduction of Azide Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .
Types of Reactions:
Click Chemistry: this compound undergoes click chemistry reactions, particularly azide-alkyne cycloaddition, to form stable triazole linkages.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: This reaction typically requires a copper catalyst and is performed under mild conditions, often at room temperature.
Nucleophilic Substitution: Sodium azide is commonly used as the nucleophile in substitution reactions.
Major Products Formed:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted Azides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Pomalidomide-PEG3-azide has a wide range of applications in scientific research:
Mechanism of Action
Pomalidomide-PEG3-azide exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Targets and Pathways: The primary molecular target is the CRBN protein, which is part of the E3 ubiquitin ligase complex.
Comparison with Similar Compounds
Pomalidomide-PEG2-azide: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG4-azide: Similar structure but with a longer PEG linker.
Pomalidomide-PEG5-azide: Similar structure but with an even longer PEG linker.
Uniqueness: Pomalidomide-PEG3-azide is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective for use in PROTAC technology .
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLUBRCOXPZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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